Mrz 2266 BS
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Overview
Description
Preparation Methods
The synthesis of MR-2266 involves several steps, starting with the preparation of the benzomorphan core structure. The synthetic route typically includes:
Step 1: Formation of the benzomorphan core through a series of cyclization reactions.
Step 2: Introduction of the furan ring via a Friedel-Crafts alkylation reaction.
Step 3: Functionalization of the benzomorphan core to introduce the hydroxy and ethyl groups.
Industrial production methods for MR-2266 are not widely documented, but they likely involve optimization of the above synthetic steps to ensure high yield and purity .
Chemical Reactions Analysis
MR-2266 undergoes various chemical reactions, including:
Oxidation: MR-2266 can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert MR-2266 into its corresponding alcohols or amines.
Substitution: MR-2266 can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MR-2266 has several scientific research applications:
Chemistry: Used as a reference compound in studies involving kappa-opioid receptors.
Biology: Employed in research to understand the role of kappa-opioid receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to kappa-opioid receptor activity, such as pain and addiction.
Industry: Utilized in the development of new pharmacological agents targeting kappa-opioid receptors.
Mechanism of Action
MR-2266 exerts its effects by antagonizing kappa-opioid receptors. It binds to these receptors, preventing agonists from activating them. This antagonistic action inhibits the downstream signaling pathways associated with kappa-opioid receptor activation, which include modulation of neurotransmitter release and inhibition of adenylate cyclase activity . The molecular targets of MR-2266 are primarily the kappa-opioid receptors, but it also exhibits activity at the ORL1 receptors .
Comparison with Similar Compounds
MR-2266 is unique among kappa-opioid receptor antagonists due to its stereoselectivity and high affinity for the receptors. Similar compounds include:
U-50,488H: A selective kappa-opioid receptor agonist.
U-62,066E: Another kappa-opioid receptor agonist with potent analgesic effects.
Naloxone: A non-selective opioid receptor antagonist that also targets mu-opioid receptors.
Compared to these compounds, MR-2266 is distinct in its selective antagonism of kappa-opioid receptors without significant activity at mu-opioid receptors .
Properties
CAS No. |
56649-76-4 |
---|---|
Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(1R,9R,13R)-1,13-diethyl-10-(furan-3-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C21H27NO2/c1-3-18-20-11-16-5-6-17(23)12-19(16)21(18,4-2)8-9-22(20)13-15-7-10-24-14-15/h5-7,10,12,14,18,20,23H,3-4,8-9,11,13H2,1-2H3/t18-,20+,21+/m0/s1 |
InChI Key |
HEYXXBUDMDVUNQ-CEWLAPEOSA-N |
SMILES |
CCC1C2CC3=C(C1(CCN2CC4=COC=C4)CC)C=C(C=C3)O |
Isomeric SMILES |
CC[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC4=COC=C4)CC)C=C(C=C3)O |
Canonical SMILES |
CCC1C2CC3=C(C1(CCN2CC4=COC=C4)CC)C=C(C=C3)O |
Synonyms |
(+,-)-2-(3-furylmethyl)-2'-hydroxy-5,9 alpha-diethyl-6,7-benzomorphan hydrochloride Mr 1302 MS MR 2266 MR 2266 hydrochloride, (2alpha,6alpha,11R*)-(+-)-isomer MR 2266 methanesulfonate, (2alpha,6alpha,11S*)-(+-)-isomer MR 2266, (2alpha,6alpha,11R*)-isomer MR 2266, (2S-(2alpha,6alpha,11R*))-isomer Mr 2267 MR-2266 MR-2266-BS Mr1302 MS Mr2267 MRZ 2266 BS |
Origin of Product |
United States |
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